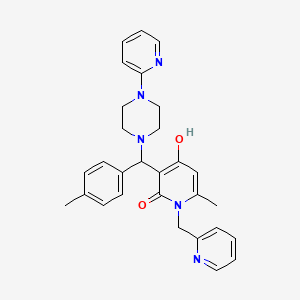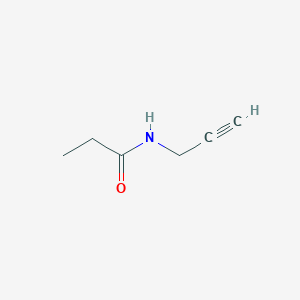
N-(prop-2-yn-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-yn-1-yl)propanamide: is an organic compound with the molecular formula C₆H₉NO It is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of a propanamide moiety
Mechanism of Action
Target of Action
It is known that the compound can act as a photosensitizer .
Mode of Action
N-(prop-2-yn-1-yl)propanamide interacts with its targets through a process of energy transfer and a single electron transfer pathway . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated, playing an important role in the reaction .
Biochemical Pathways
The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process occurs in the absence of an external photosensitizer and affords the corresponding formamides in good yields under mild conditions .
Result of Action
The result of the action of this compound is the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This occurs irrespective of the substituent nature at the triple bond .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound is involved in a visible-light-induced reaction . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Propanamide: One common method involves the alkylation of propanamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Cyclocondensation Reactions: Another method involves the cyclocondensation of N-(prop-2-yn-1-yl)amines with various reagents to form the desired propanamide derivative.
Industrial Production Methods: Industrial production methods for N-(prop-2-yn-1-yl)propanamide are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions:
Cyclocondensation: This compound can participate in cyclocondensation reactions with phenyl isothiocyanate and carbon disulfide, forming heterocyclic compounds such as benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Visible light, molecular oxygen, and sometimes photosensitizers.
Cyclocondensation: Phenyl isothiocyanate, carbon disulfide, and bases like potassium hydroxide.
Major Products:
Oxidation: Formamides.
Cyclocondensation: Benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: N-(prop-2-yn-1-yl)propanamide is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Biological Activity: Some derivatives of this compound exhibit biological activities such as antiulcer, anticancer, and immunomodulatory effects.
Industry:
Material Science: The compound’s derivatives are explored for their potential use in material science due to their unique structural properties.
Comparison with Similar Compounds
N-(prop-2-yn-1-yl)aniline: Similar in structure but with an aniline moiety instead of propanamide.
N-(penta-2,4-diyn-1-yl)propanamide: Contains a longer alkyne chain compared to N-(prop-2-yn-1-yl)propanamide.
Properties
IUPAC Name |
N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h1H,4-5H2,2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRUWIPOVKUKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2959847.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/new.no-structure.jpg)
![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)
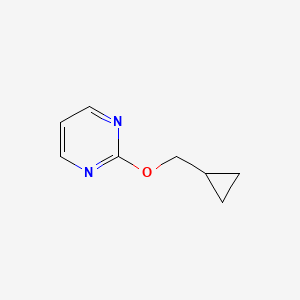
![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)
![ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2959854.png)
![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)
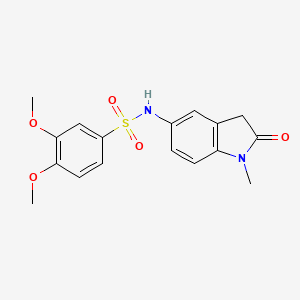
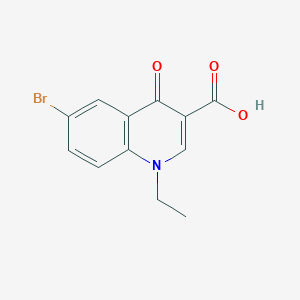

![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)
